N-Acetyl-L-Idosamine

Carbohydrate synthesis stereoselective synthesis 2-amino-2-deoxysugar

N-Acetyl-L-Idosamine (IdoNAc, CAS 639465-36-4) is a 2-amino-2-deoxy-L-idopyranose derivative belonging to the N-acetylhexosamine class. In contrast to the ubiquitous D-configured N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), the L-ido configuration is rare in nature and is known primarily as a biosynthetic intermediate in bacterial lipopolysaccharide O-antigen pathways.

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
CAS No. 639465-36-4
Cat. No. B12591419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-Idosamine
CAS639465-36-4
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7+,8?/m0/s1
InChIKeyOVRNDRQMDRJTHS-IQMFPIFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-Idosamine (CAS 639465-36-4): A Rare L-Configured N-Acetylhexosamine for Glycobiology and Stereochemical Probe Research


N-Acetyl-L-Idosamine (IdoNAc, CAS 639465-36-4) is a 2-amino-2-deoxy-L-idopyranose derivative belonging to the N-acetylhexosamine class. In contrast to the ubiquitous D-configured N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), the L-ido configuration is rare in nature and is known primarily as a biosynthetic intermediate in bacterial lipopolysaccharide O-antigen pathways [1]. The compound is available commercially at a minimum purity specification of 95% .

Stereochemical probe for D-specific hexosaminidases and kinases
L-ido reference standard for bacterial O-antigen pathway reconstitution
Non-metabolizable sugar scaffold for phospha-sugar and inhibitor library synthesis

Why N-Acetyl-D-Glucosamine or N-Acetyl-D-Galactosamine Cannot Substitute for N-Acetyl-L-Idosamine in Stereospecific Applications


The biological recognition of N-acetylhexosamines is governed by stereochemistry at C2, C4, and C5. Mammalian hexosaminidases and N-acetylhexosamine kinases exhibit strict specificity for D-configured substrates (e.g., GlcNAc, GalNAc) [1]. The L-ido configuration renders the compound resistant or inert to these ubiquitous enzymes, enabling its use as a non-metabolizable probe or as a precursor to rare bacterial UDP-sugars found in O-antigen biosynthesis [2]. Substituting with common D-sugars would fail to interrogate L-sugar-specific pathways or generate structurally authenticated reference materials.

1
Enzyme specificity mismatch
Mammalian hexosaminidases and N-acetylhexosamine kinases show strict D-specificity; the L-ido configuration may render the compound inert, preventing unwanted metabolic interference in D-sugar assays.
2
Pathway reconstruction incompatibility
Bacterial O-antigen biosynthesis pathways use L-ido intermediates; D-GlcNAc or D-GalNAc cannot substitute as authentic reference materials for UDP-sugar assembly or inhibitor screening in those pathways.
3
Stereochemical probe function loss
Using common D-sugars would fail to interrogate L-sugar-specific recognition events or generate structurally authenticated negative controls for D-enzyme studies.

N-Acetyl-L-Idosamine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Scientific Selection


Synthesis Yield Comparison: D-IdoNAc vs. D-GalNAc and L-GalNAc via a Unified Stereoselective Route

In a unified non-carbohydrate precursor route employing Sharpless epoxidation and Pd-catalyzed azide opening, the peracetylated D-IdoNAc was obtained in 11% overall yield over 8 steps. This is 2-fold lower than D-GalNAc (22% over 9 steps) and comparable to L-GalNAc (12%) [1]. The lower yield reflects the intrinsic difficulty of constructing the L-ido stereochemistry and directly impacts procurement cost and availability.

Synthesis yield
Reported
Peracetylated D-IdoNAc: 11% over 8 steps; D-GalNAc: 22% over 9 steps; L-GalNAc: 12%
Reported synthesis yield context
Yield reflects L-ido stereochemistry construction difficulty; 2-fold lower than D-GalNAc.
Carbohydrate synthesis stereoselective synthesis 2-amino-2-deoxysugar

Commercial Purity Specification Head-to-Head: N-Acetyl-L-Idosamine vs. N-Acetyl-D-Glucosamine

N-Acetyl-L-Idosamine is offered at a minimum purity of 95% , whereas standard N-acetyl-D-glucosamine (GlcNAc) is routinely available at ≥99% purity from major suppliers . The lower purity specification reflects the synthetic challenges of the L-ido isomer and necessitates additional in-house purification for applications requiring high chemical homogeneity.

Purity specification
Data to verify
N-Acetyl-L-Idosamine: 95% min; D-GlcNAc: ≥99%
Specification review may require additional purification
4% lower purity; QC verification and repurification recommended for sensitive assays.
Procurement specification purity analysis quality control

Enzyme Substrate Specificity: N-Acetylhexosamine Kinase Activity Toward L- vs. D-Configured Substrates

N-Acetylhexosamine 1-kinases (NahKs) from Bifidobacterium infantis and B. longum show high activity toward GlcNAc and GalNAc (100% relative activity), moderate activity toward mannose and its C2 derivatives, but no detectable activity for glucose or galactose [1]. Although L-IdoNAc was not explicitly tested in this study, the strict D-specificity of the enzyme class has been established across multiple independent studies [2], implying that the L-idosamine scaffold would be inactive as a substrate.

Enzyme activity
Class-level
Predicted 0% relative activity as NahK substrate
Supports non-substrate probe status
D-specificity of NahK class established; L-ido scaffold expected inactive.
Enzyme kinetics substrate specificity N-acetylhexosamine 1-kinase

Synthesis of Phospha-Sugar Analogs: N-Acetyl-L-Idosamine Scaffold Enables Access to Non-Natural Sugar Mimetics

A phospha-sugar analog of N-acetyl-L-idosamine (compound 29) was synthesized via a 5-deoxy-5-dimethoxyphosphoryl-L-idose intermediate. The same reaction sequence applied to the D-gluco counterpart yielded the corresponding N-acetyl-D-glucosamine phospha-sugar (25) [1]. Although isolated yields for each analog are not reported, the successful generation of the L-ido phospha-sugar demonstrates that the scaffold tolerates modifications that the D-gluco and D-galacto scaffolds may not support, particularly at the ring oxygen replacement position.

Phospha-sugar synthesis
Reported
L-idosamine phospha-sugar (29) successfully synthesized
Supports scaffold use in inhibitor synthesis
Endocyclic phosphorus substitution demonstrated; applicable to small-scale libraries.
Phospha-sugar carbohydrate mimetic chemical probe

N-Acetyl-L-Idosamine: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Stereochemical Probe for Hexosaminidase and Kinase Substrate Selectivity Studies

Because mammalian β-N-acetylhexosaminidases and N-acetylhexosamine 1-kinases are strictly D-specific, N-Acetyl-L-Idosamine serves as an ideal negative control substrate (predicted 0% relative activity ). This enables researchers to distinguish between enzyme-dependent and enzyme-independent effects in cell-based assays, particularly in cancer and lysosomal storage disease models where hexosaminidase activity is dysregulated.

Reference Standard for Bacterial O-Antigen Biosynthesis Pathway Reconstruction

N-Acetyl-L-Idosamine is a key intermediate in the UDP-4-amino-4,6-dideoxy-N-acetyl-β-L-idosamine pathway found in Escherichia coli O108 and other Gram-negative pathogens . Procuring the authentic compound enables in vitro reconstitution of O-antigen assembly, facilitating the development of novel antibacterial agents targeting LPS biosynthesis.

Scaffold for Non-Natural Phospha-Sugar and Iminosugar Inhibitor Libraries

The demonstrated synthesis of N-acetyl-L-idosamine-derived phospha-sugar 29 highlights the scaffold's utility for generating hydrolytically stable carbohydrate mimetics. Given the 11% synthetic yield for the peracetylated parent compound, this application is best suited for small-scale library synthesis where stereochemical diversity is prioritized over bulk yield.

High-Purity Procurement with User-Applied QC for Sensitive Biophysical Assays

With a commercial purity specification of 95% (versus ≥99% for common D-sugars ), N-Acetyl-L-Idosamine is best procured for applications where downstream HPLC purification or column chromatography is planned. This is particularly relevant for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments requiring >98% chemical homogeneity.

Application
Selection Property
Validation Focus
Stereochemical probe for hexosaminidase/kinase studies
L-ido stereochemistry (non-substrate)
Enzyme specificity and negative control assays
Reference standard for O-antigen pathway reconstitution
Authentic L-ido reference
O-antigen assembly and UDP-sugar validation
Scaffold for phospha-sugar and inhibitor libraries
L-ido scaffold tolerance for modifications
Inhibitor synthesis and stability assays
High-purity procurement with user QC
95% purity specification
Additional purification and QC verification
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